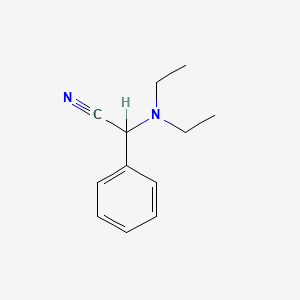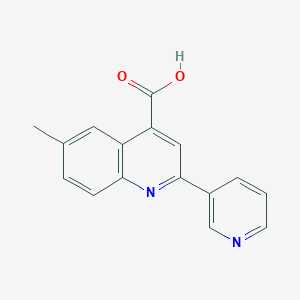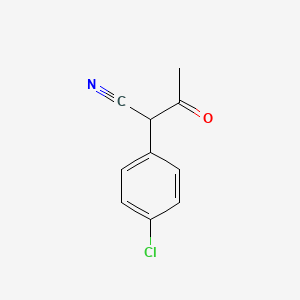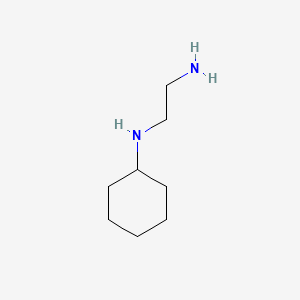
3,5,5-Trimethylcyclohexane-1,2-dione
Vue d'ensemble
Description
3,5,5-Trimethylcyclohexane-1,2-dione is a cyclic ketone . It has an empirical formula of C9H14O2 and a molecular weight of 154.21 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
3,5,5-Trimethylcyclohexane-1,2-dione can be synthesized from Isophorone . Another synthesis method involves the oxidation of 3,5,5-trimethylcyclohexane-1,2-dione, which yields a bridged selenabicyclic compound .Molecular Structure Analysis
The molecular structure of 3,5,5-Trimethylcyclohexane-1,2-dione is represented by the SMILES stringCC(CC(C)(C)C1)=C(O)C1=O . The InChI key is DWGZTTFGUFHAJX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3,5,5-Trimethylcyclohexane-1,2-dione has a density of 1.0±0.1 g/cm3, a boiling point of 261.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±6.0 kJ/mol and a flash point of 108.5±19.9 °C . The index of refraction is 1.495 .Applications De Recherche Scientifique
Pharmaceutical Applications
3,5,5-Trimethylcyclohexane-1,2-dione: is utilized in the pharmaceutical industry for the synthesis of complex molecules. One notable application is in the preparation of Tetrahydro-carbazolone analogs , which are potent inhibitors of the hepatitis C virus . These compounds play a significant role in antiviral therapies, showcasing the compound’s importance in medicinal chemistry.
Material Science
In material science, 3,5,5-Trimethylcyclohexane-1,2-dione contributes to the development of new materials. It’s used in the creation of colorimetric textile sensors for dual-gas detection, which are valuable for monitoring gas leakages . The compound’s properties allow for the integration into various materials, enhancing their functionality and application scope.
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It’s involved in the preparation of high-performance polymers and coatings. The integration of its functionalities can lead to improved resistance to environmental degradation and enhanced structural integrity, which is crucial for developing durable materials .
Life Science Research
The compound is provided to early discovery researchers as part of a collection of unique chemicals, indicating its role in exploratory life science research . It could be used in studies related to metabolic pathways, enzyme reactions, or as a model compound for biological studies.
Safety and Hazards
The safety data sheet for 3,5,5-Trimethylcyclohexane-1,2-dione indicates that it should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water and seek medical attention if symptoms occur .
Orientations Futures
Mécanisme D'action
Target of Action
3,5,5-Trimethylcyclohexane-1,2-dione, also known as 2-Hydroxy-3,5,5-trimethyl-2-cyclohexenone , is a chemical compound that has been found in burley tobacco It has been used in the preparation of tetrahydro-carbazolone analogs as hepatitis c inhibitors , suggesting that it may interact with proteins or enzymes involved in the hepatitis C virus life cycle.
Biochemical Pathways
Given its use in the synthesis of hepatitis c inhibitors , it may be involved in pathways related to viral replication or host-virus interactions
Result of Action
Given its use in the synthesis of hepatitis c inhibitors , it may exert antiviral effects, potentially by inhibiting viral replication or interfering with host-virus interactions
Propriétés
IUPAC Name |
3,5,5-trimethylcyclohexane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-4-9(2,3)5-7(10)8(6)11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUZZYGESXCTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863466 | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,5-Trimethylcyclohexane-1,2-dione | |
CAS RN |
57696-89-6 | |
| Record name | 3,5,5-Trimethyl-1,2-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57696-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057696896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclohexanedione, 3,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-TRIMETHYL-1,2-CYCLOHEXANEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction outcome when 3,5,5-Trimethylcyclohexane-1,2-dione is oxidized with selenium dioxide?
A1: Unlike the expected formation of selenoxides typically observed with cyclohexane-1,3-diones, 3,5,5-Trimethylcyclohexane-1,2-dione reacts with selenium dioxide to yield the bridged selenabicyclic compound, 1,5,5-trimethyl-7-selenabicyclo[2.2.1]heptane-2,3-dione []. This unique product highlights the influence of structural variations on the reaction pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)









